molecular formula C10H6ClNO2 B1680399 Quinoclamine CAS No. 2797-51-5

Quinoclamine

Cat. No. B1680399
CAS RN: 2797-51-5
M. Wt: 207.61 g/mol
InChI Key: OBLNWSCLAYSJJR-UHFFFAOYSA-N
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Patent
US06262095B1

Procedure details

To a solution of 6.22 g (30 mmol) of 2-amino-3-chloro-1,4-dihydro-1,4-dioxo-naphthalene in 60 mL of nitrobenzene, 18.00 mL (150 mmol) of 4-fluorobenzoic acid chloride are added with protection from light. After 10 min of stirring with reflux, 0.20 mL of concentrated sulfuric acid is added. After 12 h and complete cooling, ether is added to obtain a yellow precipitate which is filtered through fritted glass, washed with ether and purified on a flash column (support: silica; conditioning: heptane; eluant: dichloromethane/heptane, 60/40). The yellow powder obtained after evaporation of the solvent is uncolored, recrystallized in dichloromethane to produce 2.90 g of 4,9-dihydro-4,9-dioxo-2-(4-fluorophenyl)-naphtho[2,3-d]oxazole in the form of yellow crystals.
Quantity
6.22 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3](=[O:14])[C:4]2[C:9]([C:10](=[O:13])[C:11]=1Cl)=[CH:8][CH:7]=[CH:6][CH:5]=2.[F:15][C:16]1[CH:24]=[CH:23][C:19]([C:20](Cl)=[O:21])=[CH:18][CH:17]=1.S(=O)(=O)(O)O.CCOCC>[N+](C1C=CC=CC=1)([O-])=O>[O:14]=[C:3]1[C:2]2[N:1]=[C:20]([C:19]3[CH:23]=[CH:24][C:16]([F:15])=[CH:17][CH:18]=3)[O:21][C:11]=2[C:10](=[O:13])[C:9]2[CH:8]=[CH:7][CH:6]=[CH:5][C:4]1=2

Inputs

Step One
Name
Quantity
6.22 g
Type
reactant
Smiles
NC=1C(C2=CC=CC=C2C(C1Cl)=O)=O
Name
Quantity
18 mL
Type
reactant
Smiles
FC1=CC=C(C(=O)Cl)C=C1
Name
Quantity
60 mL
Type
solvent
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Step Two
Name
Quantity
0.2 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
After 10 min of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with reflux
WAIT
Type
WAIT
Details
After 12 h
Duration
12 h
CUSTOM
Type
CUSTOM
Details
to obtain a yellow precipitate which
FILTRATION
Type
FILTRATION
Details
is filtered through fritted glass
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
purified on a flash column (support: silica; conditioning: heptane; eluant: dichloromethane/heptane, 60/40)
CUSTOM
Type
CUSTOM
Details
The yellow powder obtained
CUSTOM
Type
CUSTOM
Details
after evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
recrystallized in dichloromethane

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
O=C1C=2C=CC=CC2C(C2=C1N=C(O2)C2=CC=C(C=C2)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 33%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.